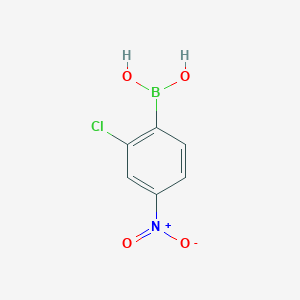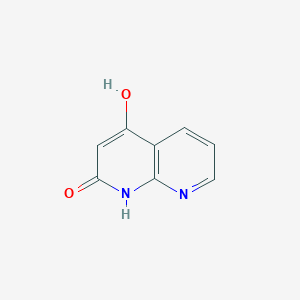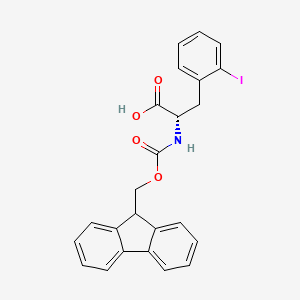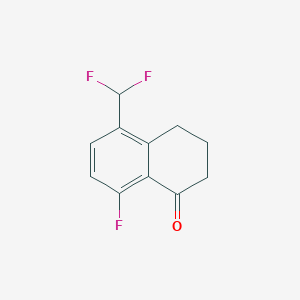
Acide 2-chloro-4-nitrophénylboronique
Vue d'ensemble
Description
2-Chloro-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BClNO4 and its molecular weight is 201.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de détection
Acide 2-chloro-4-nitrophénylboronique : est utilisé dans diverses applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Cette interaction est essentielle dans les dosages homogènes et la détection hétérogène, y compris à l'interface du matériau de détection ou à l'intérieur de l'échantillon en vrac .
Étiquetage biologique et manipulation des protéines
L'interaction clé du composé avec les diols s'étend également à l'étiquetage biologique et à la manipulation des protéines. Il est essentiel pour la modification des protéines, ce qui est essentiel pour comprendre les fonctions et les interactions des protéines au sein des systèmes biologiques .
Développement de thérapies
Les acides boroniques, y compris l'This compound, sont étudiés pour leur potentiel dans le développement de thérapies. Leurs propriétés uniques leur permettent d'interférer dans les voies de signalisation, d'inhiber les enzymes et de servir de systèmes de délivrance cellulaire .
Technologies de séparation
Dans les technologies de séparation, l'This compound peut être utilisé pour l'électrophorèse des molécules glyquées, ce qui est important pour l'analyse des glycoprotéines et autres protéines modifiées post-traductionnellement .
Science des matériaux
Ce composé sert de bloc de construction en science des matériaux, en particulier dans la création de microparticules pour les méthodes analytiques et de polymères pour les systèmes de libération contrôlée, comme la délivrance d'insuline .
Catalyse
This compound : est impliqué dans la catalyse, où il peut catalyser la fonctionnalisation régiosélective des diols, des glucides et des réactions d'ouverture de cycle des époxydes. Ceci est crucial pour la synthèse de molécules organiques complexes .
Mécanisme D'action
Target of Action
2-Chloro-4-nitrophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of 2-Chloro-4-nitrophenylboronic acid in this reaction is the palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-nitrophenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The degradation of 2-Chloro-4-nitrophenylboronic acid has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-nitrophenylboronic acid-utilizers .
Pharmacokinetics
Its molecular weight is 20137 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Chloro-4-nitrophenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The stability of 2-Chloro-4-nitrophenylboronic acid also contributes to its efficacy in this reaction .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the degradation of chlorinated nitrophenols. For instance, it has been observed to interact with FAD-dependent monooxygenases, which catalyze the conversion of 2-chloro-4-nitrophenol to benzenetriol . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
2-Chloro-4-nitrophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the degradation pathways of chlorinated nitrophenols in bacterial cells, leading to changes in metabolic flux and the production of intermediate metabolites . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction, thereby influencing gene expression and cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-nitrophenylboronic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can form covalent bonds with the active sites of enzymes, such as FAD-dependent monooxygenases, resulting in the conversion of 2-chloro-4-nitrophenol to benzenetriol . This interaction is crucial for the degradation of chlorinated nitrophenols and the regulation of metabolic pathways in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-nitrophenylboronic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-nitrophenylboronic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
2-Chloro-4-nitrophenylboronic acid is involved in various metabolic pathways, particularly those related to the degradation of chlorinated nitrophenols. It interacts with enzymes such as FAD-dependent monooxygenases and dioxygenases, which catalyze the conversion of chlorinated nitrophenols to intermediate metabolites like benzenetriol and maleylacetate . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-nitrophenylboronic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for ensuring the compound’s availability at the site of action.
Subcellular Localization
The subcellular localization of 2-Chloro-4-nitrophenylboronic acid is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and enzymes, thereby regulating its biochemical activity and cellular effects.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGPTZONRAXNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436612-57-5 | |
| Record name | 2-Chloro-4-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)


![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)
![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)
